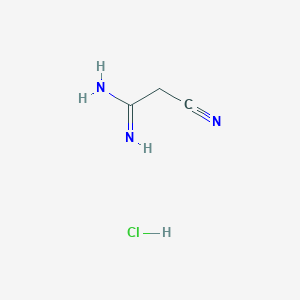

2-Cyanoethanimidamide hydrochloride

Description

2-Cyanoethanimidamide hydrochloride (chemical formula: C₃H₆N₃·HCl) is an amidine derivative featuring a cyano (-CN) group attached to an ethanimidamide backbone. Amidines are nitrogen-containing compounds with applications in pharmaceuticals, agrochemicals, and organic synthesis. The cyano group enhances electrophilicity, making the compound reactive in nucleophilic addition reactions.

Properties

IUPAC Name |

2-cyanoethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3.ClH/c4-2-1-3(5)6;/h1H2,(H3,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMYVUHMJXAXGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803591-44-7 | |

| Record name | Ethanimidamide, 2-cyano-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803591-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyanoethanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Cyanoethanimidamide hydrochloride typically involves the reaction of cyanoacetamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product . Industrial production methods may vary, but they generally follow similar principles to achieve large-scale production.

Chemical Reactions Analysis

2-Cyanoethanimidamide hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with various nucleophiles to form substituted derivatives.

Condensation Reactions: It can participate in condensation reactions to form heterocyclic compounds.

Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding amides and acids.

Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Recent studies have highlighted the potential of 2-cyanoethanimidamide hydrochloride in the development of antitumor agents. For instance, derivatives of this compound have been synthesized and evaluated for their inhibitory effects on various cancer cell lines. Some derivatives exhibited promising results comparable to established chemotherapeutic agents like doxorubicin, indicating potential for further development in cancer treatment protocols .

Enzyme Inhibition Studies

The compound's structural properties make it a suitable candidate for studying enzyme interactions. It can serve as a substrate or inhibitor in biochemical assays designed to elucidate metabolic pathways and enzyme kinetics. This application is particularly relevant in pharmacology, where understanding drug-enzyme interactions is crucial for drug design.

Agricultural Applications

Pesticidal Properties

2-Cyanoethanimidamide hydrochloride has been explored for its fungicidal and pesticidal properties. Research indicates that derivatives of this compound can effectively combat various plant pathogens, making them valuable in agricultural pest management strategies. The effectiveness of these compounds at low application rates suggests they could be integrated into sustainable agricultural practices .

Herbicide Development

The compound's role in the synthesis of novel herbicides has also been investigated. By modifying its structure, researchers aim to enhance its efficacy against specific weed species while minimizing environmental impact. This aligns with current trends in developing selective herbicides that target undesirable plants without harming crops .

Biochemical Research

Metabolic Pathway Analysis

In biochemical research, 2-cyanoethanimidamide hydrochloride is employed to study metabolic pathways involving nitrogen-containing compounds. Its ability to participate in various chemical reactions makes it a useful tool for researchers investigating amino acid metabolism and related biochemical processes .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are integral to many biological activities. The versatility of 2-cyanoethanimidamide hydrochloride allows chemists to create a range of derivatives that can be screened for biological activity, enhancing its utility in drug discovery .

Table 1: Summary of Key Studies Involving 2-Cyanoethanimidamide Hydrochloride

Mechanism of Action

The mechanism of action of 2-Cyanoethanimidamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 2-cyanoethanimidamide hydrochloride and structurally related amidine derivatives:

Key Insights:

Thioacetamide (in 2-cyanothioacetamide) introduces sulfur-based reactivity, useful in crosslinking but with higher toxicity risks .

Safety Considerations :

- Amidines with cationic charges (e.g., dihydrochloride salts) often require precautions against inhalation and skin contact due to irritant properties .

- Chlorinated analogs (e.g., ethyl 2-chloroacetimidate) pose risks of toxic gas release during decomposition .

Applications: Pharmaceutical Intermediates: Amidines like 2-(dimethylamino)ethanimidamide dihydrochloride are explored for drug design due to their ability to form stable interactions with biomolecules . Organic Synthesis: Phenylthio and cyano derivatives serve as building blocks for sulfur-containing or electron-deficient scaffolds .

Research Findings and Contradictions

- Toxicity Data Gaps: While 2-(phenylthio)ethanimidamide hydrochloride is labeled as irritant , (2S)-2,5-diaminopentanamide dihydrochloride (a structurally distinct amidine) lacks classified hazards despite incomplete toxicological data . This highlights variability in risk assessment across amidine derivatives.

- Reactivity vs. Stability: Chlorinated analogs (e.g., ethyl 2-chloroacetimidate) exhibit higher instability compared to cyano or amino-substituted amidines, limiting their utility in long-term applications .

Biological Activity

2-Cyanoethanimidamide hydrochloride, a compound with diverse biological activities, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article reviews its synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 2-cyanoethanimidamide hydrochloride typically involves the reaction of cyanoacetic acid with amines under acidic conditions. This method allows for the formation of derivatives that can exhibit varying biological activities. The compound's structure is characterized by a cyano group attached to an ethanimidamide backbone, which is crucial for its biological interactions.

1. Anticancer Activity

Recent studies have highlighted the potential of 2-cyanoethanimidamide hydrochloride as an anticancer agent. For instance, derivatives containing the 2-cyanoacrylamide moiety have shown significant inhibitory effects on TAK1 (Transforming Growth Factor Beta-Activated Kinase 1), which is involved in cell survival pathways. A derivative exhibited an IC50 value of 27 nM, indicating potent activity against cancerous cells through apoptosis induction .

Table 1: Anticancer Activity of 2-Cyanoethanimidamide Derivatives

| Compound | Target | IC50 (nM) | Mechanism |

|---|---|---|---|

| 13h | TAK1 | 27 | Apoptosis induction via reversible covalent bonding |

2. Antibacterial and Antioxidant Activity

The antibacterial properties of related compounds have been explored, with some derivatives demonstrating effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined using the agar well-diffusion method, revealing moderate activity against these pathogens .

Table 2: Antibacterial Activity

| Compound | Bacteria | MIC (mg/mL) | Activity Level |

|---|---|---|---|

| 17a | E. coli ATCC 25922 | 100 | Moderate |

| 17a | P. aeruginosa ATCC 27853 | 100 | Significant |

The mechanisms through which 2-cyanoethanimidamide hydrochloride exerts its biological effects include:

- Inhibition of Key Kinases : By targeting kinases like TAK1, the compound disrupts survival signaling pathways in cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Certain derivatives have been shown to increase ROS levels in cancer cell lines, contributing to cytotoxicity .

- Antimicrobial Action : The compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes has been noted.

Case Studies

Several case studies illustrate the compound's efficacy in various biological contexts:

- A study involving human cancer cell lines demonstrated that specific derivatives could interrupt cell cycle progression and induce apoptosis through ROS generation .

- In vivo models have shown promise for the use of these compounds in treating chronic pain and other central nervous system disorders due to their action on voltage-gated sodium channels .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Cyanoethanimidamide hydrochloride, and what purity benchmarks are recommended for research use?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting cyanoacetamide with ethylenediamine derivatives under controlled pH and temperature (4–6 hours at 60–80°C) yields the target compound. Purification involves recrystallization using ethanol/water mixtures, followed by vacuum drying. Purity should exceed 98% (HPLC/UV-Vis), validated via spectral analysis (NMR, IR) and elemental analysis .

Q. What safety protocols are critical when handling 2-Cyanoethanimidamide hydrochloride in laboratory settings?

- Methodological Answer : Use chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15 minutes and seek medical attention. Store in airtight containers in ventilated areas, segregated from incompatible reagents .

Q. Which analytical techniques are most effective for characterizing 2-Cyanoethanimidamide hydrochloride and validating its structure?

- Methodological Answer : Employ a combination of techniques:

- Spectroscopy : ¹H/¹³C NMR for functional group identification.

- Chromatography : HPLC with UV detection (λ = 220–260 nm) for purity assessment.

- Mass Spectrometry : ESI-MS for molecular ion confirmation.

Cross-validate results with elemental analysis (C, H, N, Cl) to ensure stoichiometric accuracy .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity in 2-Cyanoethanimidamide hydrochloride synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to test variables:

- Temperature : 50–90°C gradients to identify exothermic/endothermic phases.

- Catalysts : Screen Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) for rate enhancement.

- Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) vs. aqueous mixtures.

Monitor progress via TLC or in-situ FTIR. Optimized conditions should achieve >85% yield with <5% side products .

Q. How should contradictory spectral or analytical data for 2-Cyanoethanimidamide hydrochloride be resolved?

- Methodological Answer :

Replicate Experiments : Eliminate procedural variability.

Cross-Technique Validation : Compare NMR with X-ray crystallography (if crystals are obtainable).

QC Review : Apply Westgard rules to assess instrument precision. For unresolved discrepancies, consult independent labs or literature benchmarks (e.g., NIST Chemistry WebBook) .

Q. What strategies are recommended for studying the compound’s stability under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Incubate samples at 25°C, 40°C, and 60°C for 1–6 months; analyze degradation via HPLC.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) in quartz cells; monitor photolysis products.

- pH Effects : Test solubility and decomposition in buffers (pH 2–12). Use kinetic modeling (Arrhenius plots) to predict shelf life .

Q. How can computational modeling enhance the understanding of 2-Cyanoethanimidamide hydrochloride’s reactivity and interactions?

- Methodological Answer :

- DFT Calculations : Simulate reaction pathways (e.g., Gaussian software) to identify transition states.

- Molecular Dynamics : Predict solubility parameters or binding affinities with biological targets.

Validate models against experimental data (e.g., kinetic rates, crystallographic structures) .

Q. What are the best practices for scaling up laboratory-scale synthesis of 2-Cyanoethanimidamide hydrochloride while maintaining reproducibility?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring.

- Batch vs. Flow Chemistry : Evaluate continuous flow reactors for improved heat/mass transfer.

- Purification Scaling : Replace recrystallization with preparative HPLC or column chromatography. Document critical process parameters (CPPs) for Quality by Design (QbD) compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.